molecular formula C13H9NO2 B2447262 2-(Furan-2-yl)-1,4-dihydroquinolin-4-one CAS No. 158117-39-6

2-(Furan-2-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2447262
CAS No.: 158117-39-6
M. Wt: 211.22
InChI Key: DRAVSOKTERRVNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Furan-2-yl)-1,4-dihydroquinolin-4-one is an organic compound that features a furan ring attached to a quinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-1,4-dihydroquinolin-4-one typically involves the reaction of 2-furylcarbinol with quinoline derivatives under acidic conditions. One common method is the Piancatelli rearrangement, which involves the acid-catalyzed rearrangement of 2-furylcarbinols to form the desired product . The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid, and the reaction is typically carried out at elevated temperatures to facilitate the rearrangement process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the furan or quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted quinoline and furan derivatives, which can have different functional groups such as hydroxyl, carboxyl, and amino groups.

Scientific Research Applications

2-(Furan-2-yl)-1,4-dihydroquinolin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. For example, it can bind to DNA and proteins, leading to the inhibition of key biological processes. The compound’s ability to form hydrogen bonds and π-π interactions with biological molecules is crucial for its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Furan-2-yl)-1,4-dihydroquinolin-4-one is unique due to its combined furan and quinoline structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and interact with diverse biological targets, making it a versatile compound in research and industry.

Properties

IUPAC Name

2-(furan-2-yl)-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c15-12-8-11(13-6-3-7-16-13)14-10-5-2-1-4-9(10)12/h1-8H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRAVSOKTERRVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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